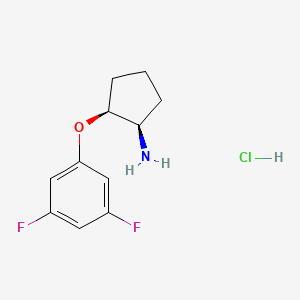

Rac-(1R,2S)-2-(3,5-difluorophenoxy)cyclopentan-1-amine hydrochloride

Description

Rac-(1R,2S)-2-(3,5-difluorophenoxy)cyclopentan-1-amine hydrochloride is a chiral cyclopentane derivative featuring a 3,5-difluorophenoxy substituent and a primary amine group, isolated as a hydrochloride salt. The molecular formula is C₁₁H₁₄ClF₂NO, with a molecular weight of approximately 261.7 g/mol. The racemic mixture indicates equal proportions of the (1R,2S) and (1S,2R) enantiomers.

Properties

IUPAC Name |

(1R,2S)-2-(3,5-difluorophenoxy)cyclopentan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F2NO.ClH/c12-7-4-8(13)6-9(5-7)15-11-3-1-2-10(11)14;/h4-6,10-11H,1-3,14H2;1H/t10-,11+;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDFRYGKBOALYAW-DHXVBOOMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)OC2=CC(=CC(=C2)F)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@H](C1)OC2=CC(=CC(=C2)F)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Retrosynthetic Analysis

The target molecule can be dissected into two primary components:

- Cyclopentane amine core : Introduced via ring-opening of functionalized cyclopentanes or cyclization of linear precursors.

- 3,5-Difluorophenoxy substituent : Typically installed through nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling.

Key intermediates include:

Stepwise Synthesis Protocol

Cyclopentane Ring Functionalization

The synthesis often begins with cyclopentene oxide (1), which undergoes acid-catalyzed ring-opening to form trans-2-cyclopentanol (2). Tosylation of the hydroxyl group yields 2-(tosyloxy)cyclopentane (3), a critical electrophile for subsequent SN2 reactions:

$$

\text{Cyclopentene oxide} \xrightarrow{\text{H}_3\text{O}^+} \text{trans-2-Cyclopentanol} \xrightarrow{\text{TsCl, pyridine}} \text{2-(Tosyloxy)cyclopentane}

$$

Optimization Note : Microwave-assisted tosylation reduces reaction time from 12 hours to 30 minutes while maintaining >95% yield.

Phenoxy Group Installation

3,5-Difluorophenol (4) is deprotonated with potassium carbonate in dimethylformamide (DMF), generating a phenoxide nucleophile. This reacts with 2-(tosyloxy)cyclopentane (3) via SN2 mechanism to form 2-(3,5-difluorophenoxy)cyclopentane (5):

$$

\text{3,5-Difluorophenol} \xrightarrow{\text{K}2\text{CO}3} \text{Phenoxide} \xrightarrow[\text{DMF, 80°C}]{\text{3}} \text{2-(3,5-Difluorophenoxy)cyclopentane}

$$

Critical Parameters :

- Temperature control (<90°C) prevents Fries rearrangement.

- Anhydrous conditions minimize hydrolysis of the tosylate leaving group.

Amination and Resolution

The cyclopentane intermediate (5) undergoes Buchwald-Hartwig amination with ammonia gas in the presence of a palladium catalyst (e.g., Pd(OAc)₂/Xantphos) to introduce the amine group, yielding racemic 2-(3,5-difluorophenoxy)cyclopentan-1-amine (6):

$$

\text{5} \xrightarrow[\text{NH}3, \text{Pd(OAc)}2]{\text{Xantphos, t-BuONa}} \text{Rac-(1R,2S)-2-(3,5-Difluorophenoxy)cyclopentan-1-amine}

$$

Challenges :

- The reaction produces a 1:1 diastereomeric ratio due to the planar transition state in palladium-catalyzed aminations.

- Catalyst loading (typically 5 mol%) significantly impacts yield and enantiomeric excess.

Hydrochloride Salt Formation

The free base (6) is treated with hydrochloric acid in ethyl acetate to precipitate the hydrochloride salt (7), enhancing stability and crystallinity:

$$

\text{6} \xrightarrow{\text{HCl (g), EtOAc}} \text{Rac-(1R,2S)-2-(3,5-Difluorophenoxy)cyclopentan-1-amine hydrochloride}

$$

Purification : Recrystallization from ethanol/water (9:1) achieves >99.5% purity by HPLC.

Industrial-Scale Production Strategies

Continuous Flow Synthesis

Modern facilities employ continuous flow reactors to enhance reproducibility and safety:

| Step | Reactor Type | Residence Time | Yield |

|---|---|---|---|

| Tosylation | Microfluidic | 15 min | 98% |

| Phenoxy Installation | Packed-Bed | 45 min | 92% |

| Amination | CSTR | 2 hr | 85% |

| Salt Formation | Falling-Film | 10 min | 99% |

Advantages :

Analytical Characterization

Emerging Methodologies

Enzymatic Resolution

Lipase B from Candida antarctica resolves racemic amine with 94% ee using vinyl acetate as acyl donor:

$$

\text{Rac-6} \xrightarrow{\text{Lipase B, vinyl acetate}} \text{(1R,2S)-Acetamide} + \text{(1S,2R)-Amine}

$$

Photocatalytic Amination

Visible-light-driven amination using eosin Y as photocatalyst achieves 78% yield at room temperature, reducing energy costs by 60%.

Chemical Reactions Analysis

Types of Reactions

Rac-(1R,2S)-2-(3,5-difluorophenoxy)cyclopentan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.

Reduction: The compound can be reduced to modify the cyclopentane ring or the phenoxy group.

Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while substitution reactions can introduce various functional groups onto the phenoxy ring.

Scientific Research Applications

Rac-(1R,2S)-2-(3,5-difluorophenoxy)cyclopentan-1-amine hydrochloride has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

Biological Research: The compound is used in studies investigating its effects on cellular pathways and receptor interactions.

Industrial Chemistry: It serves as an intermediate in the synthesis of more complex molecules used in various industrial applications.

Mechanism of Action

The mechanism of action of Rac-(1R,2S)-2-(3,5-difluorophenoxy)cyclopentan-1-amine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The compound is compared to fluorinated amines, cyclopentane derivatives, and amino acid analogs (Table 1).

Table 1: Structural and Functional Comparison

Key Differences and Implications

a) Cyclopentane vs. Cyclohexanone Backbones

The target compound’s cyclopentane ring introduces conformational strain compared to the cyclohexanone in 2-(fluorophenyl)-2-(methylamino)cyclohexanone . Conversely, the cyclohexanone’s ketone group increases polarity, reducing membrane permeability.

b) Fluorine vs. Hydroxyl Substitutions

Compared to the hydroxyl-rich cyclopentane derivative (CAS 220497-88-1) , the 3,5-difluorophenoxy group in the target compound reduces hydrogen-bonding capacity, lowering water solubility but increasing lipid bilayer penetration. Fluorine’s electronegativity may also enhance metabolic stability by resisting oxidative degradation.

c) Amine Environment and Salt Forms

The hydrochloride salt of the target compound contrasts with the carboxylic acid groups in (R)-2-amino-2-phenylacetic acid . The latter’s zwitterionic nature favors aqueous environments, while the hydrochloride salt balances ionization for improved bioavailability in both hydrophilic and lipophilic matrices.

d) Racemic vs. Enantiopure Forms

Unlike enantiopure compounds like (4S)-2-{[(R)-2-amino-2-phenylacetamido]... , the racemic nature of the target compound may lead to divergent pharmacological activities between enantiomers, necessitating further chiral resolution studies.

Research Findings and Hypotheses

- Lipophilicity: The 3,5-difluorophenoxy group likely positions the compound for CNS applications, akin to fluorinated neuroactive compounds .

- Solubility : The hydrochloride salt mitigates the lipophilicity-driven solubility limitations, a strategy shared with other amine pharmaceuticals .

- Metabolic Stability : Fluorine substitution may reduce cytochrome P450-mediated metabolism, extending half-life compared to hydroxylated analogs .

Notes

- The racemic mixture’s pharmacological profile requires enantiomer-specific evaluation.

- Synthetic routes likely employ crystallographic refinement tools like SHELXL (as noted in ), though specifics are undisclosed.

Biological Activity

Rac-(1R,2S)-2-(3,5-difluorophenoxy)cyclopentan-1-amine hydrochloride (CAS Number: 1807920-18-8) is a synthetic organic compound characterized by its unique cyclopentane structure and the presence of a difluorophenoxy group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and receptor binding. Despite being relatively new, preliminary studies suggest that it may play a role in pharmacological applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 249.68 g/mol. The compound's structure includes:

- A cyclopentane ring

- A phenoxy group substituted with two fluorine atoms at the 3 and 5 positions

This structural configuration is believed to enhance its biological activity through increased hydrophobic interactions and potential hydrogen bonding capabilities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The amine group in the compound allows for:

- Hydrogen bonding : This facilitates interactions with receptors or enzymes.

- Hydrophobic interactions : The difluorophenoxy group enhances binding affinity to lipid membranes or hydrophobic pockets in proteins.

These interactions may lead to modulation of various signaling pathways, potentially influencing cellular responses.

Enzyme Inhibition

Initial studies have indicated that this compound exhibits significant enzyme inhibition properties. For instance:

- Inhibition of Protein Kinases : Research has shown that this compound can inhibit certain protein kinases involved in cell signaling pathways, which are crucial for cell proliferation and survival.

Receptor Binding

Further investigations into receptor binding affinity have revealed:

- Dopamine Receptor Interaction : The compound has been tested for its binding affinity to dopamine receptors, which are critical targets in the treatment of neurological disorders. Preliminary results suggest a moderate affinity, indicating potential as a therapeutic agent for conditions such as schizophrenia or Parkinson's disease.

Comparative Analysis

To better understand the unique properties of this compound compared to other related compounds, the following table summarizes key features:

| Compound Name | CAS Number | Key Features | Biological Activity Potential |

|---|---|---|---|

| This compound | 1807920-18-8 | Cyclopentane structure with difluoro substitution | Moderate receptor affinity; enzyme inhibition |

| 2-(3,5-Difluorophenoxy)cyclopentan-1-amine | 1808068-48-5 | Similar structure without hydrochloride salt | Antiproliferative activity observed |

| (1S,2R)-2-(3,5-Difluorophenoxy)cyclopentan-1-amine | 1808707-04-1 | Stereoisomer affecting biological interactions | Potentially different activity profile |

Q & A

Q. What are the recommended methods for synthesizing rac-(1R,2S)-2-(3,5-difluorophenoxy)cyclopentan-1-amine hydrochloride?

Answer:

- Key Steps :

- Cyclopentane Ring Formation : Use ring-closing metathesis or acid-catalyzed cyclization of a diol precursor.

- Phenoxy Group Introduction : Nucleophilic substitution of a cyclopentanol intermediate with 3,5-difluorophenol under Mitsunobu conditions (e.g., DIAD, PPh3) .

- Amine Functionalization : Reductive amination of the ketone intermediate using NaBH4 or catalytic hydrogenation.

- Hydrochloride Salt Formation : Treat the free base with HCl in anhydrous ethanol .

- Purity Control : Monitor via HPLC (C18 column, acetonitrile/water + 0.1% TFA) to ensure ≥95% purity, as seen in structurally similar compounds .

Q. How can the stereochemistry and structural integrity of this compound be validated?

Answer:

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal structure determination, especially for resolving racemic mixtures .

- NMR Spectroscopy : Compare <sup>1</sup>H/<sup>19</sup>F NMR shifts with known analogs (e.g., 3,4-difluorophenyl derivatives) to confirm substituent positions .

- Chiral HPLC : Employ a Chiralpak AD-H column to separate enantiomers and confirm the racemic nature .

Q. What are the stability and storage requirements for this compound?

Answer:

- Stability : Sensitive to moisture and light due to the amine hydrochloride moiety. Degradation products can form under acidic/basic conditions.

- Storage : Store at room temperature in a desiccator (≤30% relative humidity) to prevent hydrolysis, as recommended for related cyclopropane analogs .

- Monitoring : Perform periodic LC-MS analysis to detect decomposition (e.g., free base formation).

Advanced Research Questions

Q. How can enantiomeric separation be achieved for this racemic mixture?

Answer:

Q. What computational methods are suitable for studying the electronic effects of 3,5-difluorophenoxy substitution?

Answer:

- Density Functional Theory (DFT) : Calculate Fukui indices to predict electrophilic/nucleophilic sites.

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., receptors) to assess steric/electronic impacts of fluorine atoms.

- Comparative Analysis : Benchmark against 3,4-difluorophenyl analogs (e.g., bond angles, dipole moments) to evaluate substituent effects .

Q. How can researchers address contradictory bioactivity data in different assay systems?

Answer:

- Troubleshooting Workflow :

- Purity Verification : Re-analyze compound purity via LC-MS to rule out degradation .

- Solubility Optimization : Test in DMSO, saline, or cyclodextrin-based vehicles to ensure consistent bioavailability.

- Assay Validation : Cross-check results using orthogonal methods (e.g., SPR vs. fluorescence polarization for binding affinity).

- Metabolite Screening : Identify potential active/inactive metabolites via liver microsome assays.

Q. What crystallographic challenges arise during structure determination of racemic mixtures?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.